3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

CYP3A4 Drug Metabolism Inhibition Assay

Sourcing regiospecific fluorinated building blocks with validated biological activity delays hit-to-lead timelines. 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261524-83-7) offers: • NHE1 inhibitor (IC50=14 nM) for cardiovascular hit-to-lead • α-Glucosidase inhibitor (>65% at 33.2 mM) for antidiabetic research • Moderate CYP3A4 inhibition (IC50=26 µM) to minimize DDI risk • LogP 4.09, PSA 46.53 Ų for intracellular/BBB target engagement Supplied at ≥98% purity; available for immediate global dispatch.

Molecular Formula C14H8F4O3
Molecular Weight 300.209
CAS No. 1261524-83-7
Cat. No. B594137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
CAS1261524-83-7
Synonyms3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Molecular FormulaC14H8F4O3
Molecular Weight300.209
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
InChIKeyGRJKBRHMTKKIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid – Technical Profile


3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261524-83-7) is a fluorinated biphenyl carboxylic acid derivative. Its structure features a benzoic acid core with a fluorine atom at the 3-position and a 3-trifluoromethoxyphenyl group at the 4-position, providing a molecular formula of C₁₄H₈F₄O₃ and a molecular weight of 300.21 g/mol . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry and agrochemical development . Key physicochemical properties relevant for procurement and formulation include a calculated LogP of approximately 4.09 and a topological polar surface area of 46.53 Ų .

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid – Generic Substitution Risk


Substituting 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid with a generic analog from the same class of fluorinated biphenyl carboxylic acids is not scientifically justifiable. The specific regioisomeric pattern—a 3-fluoro substitution on the benzoic acid ring and a 3-trifluoromethoxyphenyl group at the 4-position—dictates its unique electronic distribution and steric environment, which directly governs its interactions with biological targets . Even minor positional changes, as seen in isomers like 2-fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid (CAS: 1178497-48-7), result in distinct molecular geometries and can lead to significant differences in target binding affinity and off-target activity profiles. This regiospecificity is critical for maintaining the structure-activity relationships (SAR) within a research program, where the use of an unqualified substitute could invalidate experimental outcomes and delay development timelines.

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid – Quantitative Evidence


CYP3A4 Inhibition Selectivity

In a human liver microsome assay, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid exhibited an IC50 of 26,000 nM (26 µM) for CYP3A4 inhibition [1]. While direct, head-to-head data for a close analog in the same assay is not publicly available, this value can be contextualized against the known inhibitory profile of other fluorinated biphenyl compounds. For instance, structurally related 4-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1093758-81-6), which lacks the 3-fluoro substitution, has been reported with IC50 values ranging from 22.23 µM to 36.05 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The observed CYP3A4 IC50 of 26 µM for the target compound suggests a moderate interaction with this key metabolizing enzyme, a characteristic that distinguishes it from more potent CYP inhibitors and may be a relevant factor in compound prioritization when designing a series to mitigate drug-drug interaction risks [1].

CYP3A4 Drug Metabolism Inhibition Assay Hepatotoxicity

NHE1 Transporter Binding Affinity

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has been characterized as a potential inhibitor of the Sodium/Hydrogen Exchanger 1 (NHE1). BindingDB data shows an IC50 of 14 nM in a human HT-29 cell-based assay [1]. This nanomolar potency can be compared to the activity of another analog, which showed an IC50 of 28 nM in the same target family but in a different assay format (human platelet-rich plasma) [2]. The higher potency observed for the target compound in the cellular assay (14 nM) compared to the comparator's activity (28 nM) in a functional assay suggests a potentially stronger interaction with NHE1 under specific experimental conditions, providing a key data point for researchers investigating this transporter.

NHE1 Ion Transport Cardiovascular Cellular pH

α-Glucosidase Inhibition vs Acarbose

In an α-glucosidase inhibition assay, a model for antidiabetic activity, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid achieved >65% inhibition at a concentration of 33.2 mM. Crucially, the standard antidiabetic drug acarbose required a concentration of 15.4 mM to produce the same level of inhibition [1]. This direct head-to-head comparison demonstrates that while acarbose is more potent, the target compound exhibits significant α-glucosidase inhibitory activity at a testable concentration, confirming its potential as a scaffold for developing new antidiabetic agents.

Antidiabetic α-Glucosidase Enzyme Inhibition Type 2 Diabetes

Lipophilicity and PSA Comparison

The calculated LogP of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is 4.0895, and its topological polar surface area (TPSA) is 46.53 Ų . These values can be compared to the non-fluorinated analog, 4-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1093758-81-6), which has a lower molecular weight (282.22 g/mol) and a different substitution pattern that affects its overall lipophilicity and polarity . The presence of the additional fluorine atom in the target compound increases its molecular weight and is expected to enhance its metabolic stability and membrane permeability relative to the non-fluorinated counterpart. The combination of high LogP and moderate TPSA positions this compound within a favorable ADME space for central nervous system (CNS) penetration and oral bioavailability, making it a distinct and valuable starting point for drug discovery programs compared to less lipophilic analogs.

Lipophilicity LogP PSA ADME Physicochemical Properties

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid – Application Scenarios


Metabolic Stability Optimization

For medicinal chemistry programs where the lead series shows potent CYP inhibition, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid offers a moderate CYP3A4 inhibition profile (IC50 = 26 µM). This makes it a preferred building block over known potent CYP inhibitors, potentially reducing the risk of drug-drug interactions in the final candidate [1]. This compound can be prioritized for the synthesis of analogs aimed at achieving a favorable balance between target potency and a clean ADME profile.

NHE1 Cardiovascular Program

Researchers investigating the sodium/hydrogen exchanger 1 (NHE1) as a therapeutic target for cardiovascular diseases should consider this compound as a viable starting point. Its demonstrated nanomolar cellular potency (IC50 = 14 nM) against human NHE1 provides a validated hit with a defined structure-activity relationship (SAR) [2]. This evidence supports its procurement for hit-to-lead campaigns, synthesis of focused libraries, and subsequent pharmacological validation.

α-Glucosidase Inhibitor Development

This compound is a validated hit for antidiabetic research, having shown direct α-glucosidase inhibitory activity with >65% inhibition at 33.2 mM, benchmarked against the clinical drug acarbose [3]. This evidence justifies its use as a scaffold for structure-based optimization to improve potency. Procurement is recommended for labs aiming to develop non-acarbose derived inhibitors with potentially improved safety or efficacy profiles for managing type 2 diabetes.

CNS-Penetrant Probe Design

The calculated physicochemical properties of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid—specifically its high lipophilicity (LogP ≈ 4.09) and moderate polar surface area (PSA = 46.53 Ų)—position it within a favorable chemical space for crossing biological membranes . Compared to more polar analogs, this compound is a superior starting point for synthesizing chemical probes or drug candidates intended to engage intracellular targets or traverse the blood-brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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